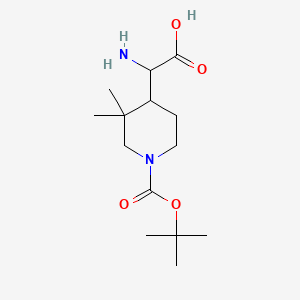
2-Amino-2-(1-tert-butoxycarbonyl-3,3-dimethyl-4-piperidyl)acetic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2S)-2-amino-2-(1-tert-butoxycarbonyl-3,3-dimethyl-4-piperidyl)acetic acid is a complex organic compound with a unique structure that includes a piperidine ring, a tert-butoxycarbonyl group, and an amino acid moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (2S)-2-amino-2-(1-tert-butoxycarbonyl-3,3-dimethyl-4-piperidyl)acetic acid typically involves multiple steps, starting from readily available starting materials. The key steps include the formation of the piperidine ring, introduction of the tert-butoxycarbonyl group, and incorporation of the amino acid moiety. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods aim to maximize efficiency, reduce costs, and ensure consistent quality. The use of advanced purification techniques, such as chromatography and crystallization, is essential to obtain the final product in its pure form.
Analyse Des Réactions Chimiques
Types of Reactions
(2S)-2-amino-2-(1-tert-butoxycarbonyl-3,3-dimethyl-4-piperidyl)acetic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can yield reduced forms of the compound.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines). Reaction conditions such as temperature, pH, and solvent choice are crucial for achieving the desired products.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while substitution reactions can introduce new functional groups into the molecule.
Applications De Recherche Scientifique
(2S)-2-amino-2-(1-tert-butoxycarbonyl-3,3-dimethyl-4-piperidyl)acetic acid has a wide range of scientific research applications, including:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of (2S)-2-amino-2-(1-tert-butoxycarbonyl-3,3-dimethyl-4-piperidyl)acetic acid involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. Detailed studies on its molecular interactions and pathways are essential to understand its full potential.
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds include other piperidine derivatives and amino acid analogs. Examples are:
- (2S)-2-amino-2-(1-tert-butoxycarbonyl-3,3-dimethyl-4-piperidyl)propionic acid
- (2S)-2-amino-2-(1-tert-butoxycarbonyl-3,3-dimethyl-4-piperidyl)butyric acid
Uniqueness
The uniqueness of (2S)-2-amino-2-(1-tert-butoxycarbonyl-3,3-dimethyl-4-piperidyl)acetic acid lies in its specific structural features, such as the tert-butoxycarbonyl group and the piperidine ring. These features confer distinct chemical and biological properties, making it a valuable compound for various applications.
Propriétés
Formule moléculaire |
C14H26N2O4 |
|---|---|
Poids moléculaire |
286.37 g/mol |
Nom IUPAC |
2-amino-2-[3,3-dimethyl-1-[(2-methylpropan-2-yl)oxycarbonyl]piperidin-4-yl]acetic acid |
InChI |
InChI=1S/C14H26N2O4/c1-13(2,3)20-12(19)16-7-6-9(10(15)11(17)18)14(4,5)8-16/h9-10H,6-8,15H2,1-5H3,(H,17,18) |
Clé InChI |
IUQWQFOPEBQQJF-UHFFFAOYSA-N |
SMILES canonique |
CC1(CN(CCC1C(C(=O)O)N)C(=O)OC(C)(C)C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


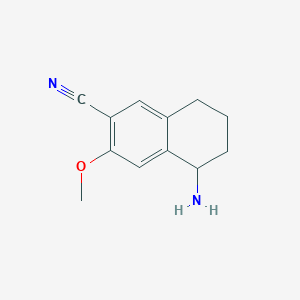
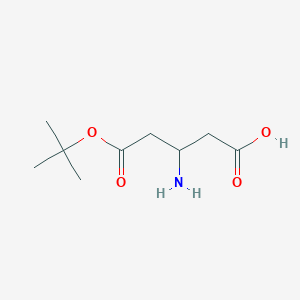
![N-[[2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methyl]pyrazine-2-carboxamide](/img/structure/B14778691.png)
![2-amino-N-[(2,6-dichlorophenyl)methyl]-N-propan-2-ylpropanamide](/img/structure/B14778698.png)
![N-[[1-(2-amino-3-methylbutanoyl)pyrrolidin-3-yl]methyl]-N-cyclopropylacetamide](/img/structure/B14778713.png)



![3-methyl-7-sulfanylidene-6H-[1,3,4]thiadiazolo[2,3-c][1,2,4]triazin-4-one;pyridin-1-ium](/img/structure/B14778729.png)

![7-[5-chloro-3-hydroxy-2-[4-hydroxy-4-(1-prop-2-enylcyclobutyl)but-1-enyl]cyclopentyl]hept-5-enoic acid](/img/structure/B14778735.png)
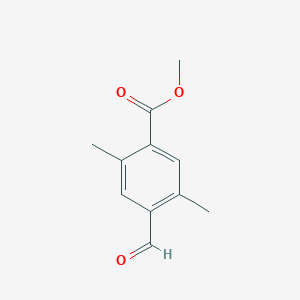
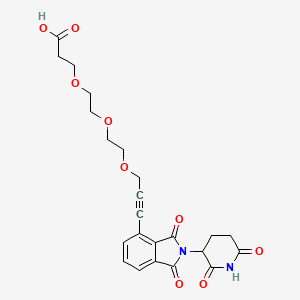
![(2S)-2-Amino-N-methyl-N-{[3-(methylsulfanyl)pyrazin-2-YL]methyl}propanamide](/img/structure/B14778759.png)
